molecular formula C9H13N5O B6602616 2-(Butylamino)-9H-purin-6-ol CAS No. 114300-69-5

2-(Butylamino)-9H-purin-6-ol

Cat. No.: B6602616
CAS No.: 114300-69-5
M. Wt: 207.23 g/mol
InChI Key: OZPCMYKOSKILNC-UHFFFAOYSA-N
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Description

2-(Butylamino)-9H-purin-6-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-9H-purin-6-ol typically involves the introduction of a butylamino group to a purine precursor. One common method is the reaction of 6-chloropurine with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-9H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding purine N-oxide derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with different functional groups.

Scientific Research Applications

2-(Butylamino)-9H-purin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of antiviral and anticancer research.

    Industry: Utilized in the development of fluorescent probes and other analytical tools.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-9H-purin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The butylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in organic synthesis.

    2-(Ethylamino)ethanol: Similar structure but with an ethyl group instead of a butyl group.

    2-(Methylamino)ethanol: Contains a methyl group, used in various chemical reactions.

Uniqueness

2-(Butylamino)-9H-purin-6-ol is unique due to its specific purine structure combined with a butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized applications, particularly in medicinal chemistry and biochemical research.

Properties

IUPAC Name

2-(butylamino)-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-2-3-4-10-9-13-7-6(8(15)14-9)11-5-12-7/h5H,2-4H2,1H3,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPCMYKOSKILNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(C(=O)N1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150696
Record name 2-(Butylamino)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114300-69-5
Record name 2-(Butylamino)-9H-purin-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114300695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Butylamino)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BUTYLAMINO)-9H-PURIN-6-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Z09IBM8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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